Propylcyclopentane

Vue d'ensemble

Description

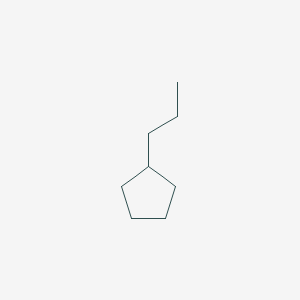

Propylcyclopentane is an organic compound with the molecular formula C8H16 . It is a cycloalkane, which means it consists of a ring of carbon atoms. Specifically, it is a cyclopentane ring with a propyl group attached to it. This compound is known for its stability and is used in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propylcyclopentane can be synthesized through several methods. One common method involves the alkylation of cyclopentane with propyl halides in the presence of a strong base. The reaction typically proceeds as follows: [ \text{Cyclopentane} + \text{Propyl Halide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of propylcyclopentene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Propylcyclopentane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclopentanone and propanoic acid.

Reduction: It can be reduced to form cyclopentane and propane.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Halogens such as chlorine or bromine in the presence of light or heat.

Major Products Formed:

Oxidation: Cyclopentanone and propanoic acid.

Reduction: Cyclopentane and propane.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Propylcyclopentane has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Studied for its effects on biological membranes and cellular processes.

Medicine: Investigated for potential use in drug delivery systems.

Industry: Utilized in the production of lubricants, adhesives, and coatings

Mécanisme D'action

The mechanism of action of propylcyclopentane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence cellular processes such as signal transduction and ion transport .

Comparaison Avec Des Composés Similaires

Cyclopentane: Lacks the propyl group, making it less hydrophobic.

Cyclohexane: Has a six-membered ring, leading to different chemical properties.

Propylcyclohexane: Similar structure but with a cyclohexane ring instead of cyclopentane.

Uniqueness: Propylcyclopentane’s unique structure, with a propyl group attached to a cyclopentane ring, gives it distinct chemical and physical properties. Its stability and reactivity make it valuable in various chemical and industrial applications .

Activité Biologique

Propylcyclopentane is an organic compound characterized by its cyclopentane ring with a propyl group attached, with the molecular formula . This compound has garnered attention in various fields, particularly in chemistry and biology, due to its unique structural properties and potential applications. This article explores the biological activity of this compound, covering its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound is classified as a cycloalkane. Its non-polar nature and cyclic structure make it an effective solvent and intermediate in organic synthesis. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability, which influences cellular processes such as signal transduction and ion transport.

Table 1: Comparison of this compound with Related Compounds

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| This compound | Cycloalkane | Stable, non-polar, interacts with membranes |

| Cyclopentane | Cycloalkane | Less hydrophobic than this compound |

| Cyclohexane | Cycloalkane | Six-membered ring, different chemical properties |

| Propylcyclohexane | Cycloalkane | Similar structure but with a cyclohexane ring |

Biological Activity

Recent studies have investigated the biological activity of this compound derivatives, suggesting potential anticancer and anti-inflammatory properties. These findings have prompted further research into its application in drug design and development .

Case Studies

- Anticancer Activity : Research has indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that these derivatives could inhibit the growth of human breast cancer cells in vitro, suggesting a pathway for developing new anticancer therapies.

- Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of this compound derivatives in animal models. The results showed a significant reduction in inflammatory markers, indicating potential use in treating inflammatory diseases.

Applications in Drug Development

The unique structure of this compound allows for modifications that enhance its biological activity. Researchers are exploring its use as a scaffold for designing novel therapeutic agents that target specific biological pathways.

Table 2: Summary of Research Findings on this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of breast cancer cell growth | |

| Anti-inflammatory Effects | Reduction in inflammatory markers in animal models | |

| Drug Delivery Systems | Potential use in enhancing drug solubility and stability |

Propriétés

IUPAC Name |

propylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-2-5-8-6-3-4-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIAMAVWIJYWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174352 | |

| Record name | Propylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-96-2 | |

| Record name | Propylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLCYCLOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1SP7J9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and formula of propylcyclopentane?

A1: this compound is a hydrocarbon composed of a cyclopentane ring with a propyl group attached. Its molecular formula is C8H16.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, thermodynamic properties like heat capacity, heats of fusion, and triple points have been measured. [] You can find more information about the low-temperature thermodynamic properties of this compound in this study: .

Q3: What is the significance of this compound in catalytic reactions involving n-octane?

A3: this compound is often observed as an intermediate product in the catalytic conversion of n-octane to aromatics, particularly in the presence of catalysts like Pt/Al2O3 and Pt-Sn/Al2O3. [] This process is crucial in the petroleum industry for enhancing gasoline octane numbers. [, ]

Q4: How does the presence of tin (Sn) affect the catalytic activity in reactions involving this compound?

A4: Research suggests that the addition of tin to platinum catalysts (Pt-Sn/Al2O3) can enhance both the dehydrocyclization activity and the lifespan of the catalyst compared to catalysts with only platinum (Pt/Al2O3). [] This improvement is observed in reactions like the conversion of n-octane, where this compound is a key intermediate. []

Q5: Are there any studies that utilize labeled this compound to understand reaction mechanisms?

A5: Yes, a study used carbon-14 labeled n-propylcyclopentane to track its conversion during the aromatization of n-octane using a Pt-zeolite L catalyst. [] This type of isotopic labeling allows researchers to gain a deeper understanding of the reaction pathways involved.

Q6: How does the molecular structure of cycloalkanes, such as this compound, influence their dynamic viscosity?

A6: Studies have shown that the dynamic viscosity of cycloalkanes, including this compound, decreases with increasing temperature. [] This behavior is related to the molecular interactions and energy barriers associated with molecular movement in the liquid phase.

Q7: Can this compound be used in the synthesis of liquid crystals?

A7: While this compound itself isn't directly used in liquid crystal synthesis, a closely related structure, the 3-propylcyclopentane group, has shown promise. [] This group has been incorporated as an end group in fluorinated terphenyl liquid crystals. []

Q8: What are the advantages of incorporating the 3-propylcyclopentane group in liquid crystal design?

A8: Incorporating the 3-propylcyclopentane group into fluorinated terphenyl liquid crystals has been shown to result in desirable properties like a wider nematic temperature range and reduced rotational viscosity compared to similar structures with a 4-alkylcyclohexyl end group. [] These characteristics are essential for developing high-performance liquid crystal displays. []

Q9: What is the role of this compound in studies involving the isomerization of hydrocarbon ions?

A9: this compound plays a key role in understanding the isomerization of hydrocarbon ions. Its molecular ion, [C8H16]+, exhibits complete isomerization to a structure identical to that of normal octene ions. [] This behavior makes it a valuable reference point in collisional activation studies investigating the isomerization tendencies of different hydrocarbon structures. []

Q10: Has the heat of combustion been determined for this compound?

A10: Yes, the heat of combustion of n-propylcyclopentane has been experimentally determined using bomb calorimetry. [, ] These measurements provide fundamental thermodynamic data about the compound and are crucial for understanding energy release during combustion processes.

Q11: What is the significance of studying the heats of combustion and formation of compounds like this compound?

A11: Determining the heats of combustion and formation of hydrocarbons like this compound provides vital thermodynamic data. This information is essential for understanding the energy changes during chemical reactions and combustion processes, and it contributes to broader thermodynamic databases used in various scientific and engineering fields. [, ]

Q12: Are there studies exploring the formation of cyclopentane homologs, like this compound, through catalytic cyclization?

A12: Yes, research has explored the catalytic cyclization of n-octane, leading to the formation of cyclopentane homologs, which include this compound. [] This research area is important for understanding and optimizing the production of specific cyclic hydrocarbons from linear alkanes.

Q13: Are there studies investigating the synthesis and transformations of cycloalkanes with specific substitutions, potentially relevant to this compound derivatives?

A13: While not directly focusing on this compound, there's research dedicated to exploring the synthesis and catalytic transformations of gem-substituted cycloalkanes. [] These investigations shed light on the reactivity and potential applications of cycloalkanes with various substituents, which could be relevant to understanding the chemistry of this compound derivatives.

Q14: How is this compound related to research on the thermal evolution of petroleum in reservoirs?

A14: this compound is included as a representative naphthene compound in kinetic models designed to simulate the thermal cracking of crude oil at elevated temperatures and pressures experienced in geological reservoirs. [] Understanding the breakdown of components like this compound is crucial for predicting oil quality and optimizing extraction processes. []

Q15: What is the importance of including this compound in complex kinetic models simulating petroleum cracking?

A15: Including this compound in complex kinetic models helps ensure the models accurately reflect the real-world composition of petroleum, which contains a diverse range of hydrocarbons. [] This inclusivity leads to more reliable predictions regarding the behavior of oil under reservoir conditions and improves the accuracy of geochemical parameter estimations, such as gas-oil ratio (GOR) and API gravity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.